molecular formula C11H13ClN2O B13241477 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride

2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride

Cat. No.: B13241477
M. Wt: 224.68 g/mol
InChI Key: IIRYWFSQUYHNLX-UHFFFAOYSA-N
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Description

2-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a small molecule inhibitor of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a promising therapeutic target in oncology and immunology . This compound is a potent derivative of the 4-phenyl-imidazole (4-PI) scaffold, designed through structure-based development to exploit key interactions within the interior of the IDO active site . The ortho-hydroxy substitution on the phenyl ring is critical for its activity, enabling a hydrogen bond with residue S167, which contributes to its significantly enhanced potency—approximately ten-fold greater than the parent 4-PI compound, with an IC50 of 4.8 µM . By binding to the heme iron in the enzyme's active site, this inhibitor helps to block the metabolism of tryptophan along the kynurenine pathway, a mechanism often exploited by tumors to suppress the immune system . Researchers can leverage this high-purity compound to investigate IDO-mediated immune suppression in various disease models, including cancer, chronic viral infections, and other conditions characterized by pathological immune tolerance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. : 1955520-26-9 Molecular Formula: C11H13ClN2O Molecular Weight: 224.69

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-8(10-6-12-7-13-10)9-4-2-3-5-11(9)14;/h2-8,14H,1H3,(H,12,13);1H

InChI Key

IIRYWFSQUYHNLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)C2=CN=CN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the imidazole and phenol groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

Major Products:

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride":

Basic Information

  • CAS No.: 1955520-26-9
  • It is also identified by its MDL No .
  • Formula: C11H13ClN2O

Applications and Research

While the search results do not provide extensive details specifically on the applications of "2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride," they do offer some related information:

  • Imidazole Derivatives: The compound is an imidazole derivative, and research indicates that imidazole derivatives have various bioactivities .
  • Antibacterial Activity: Some imidazole derivatives have been studied for their antibacterial activity against bacteria such as Bacillus subtilis, K. pneumoniae, H. pylori, E. coli, P. aeruginosa, and S. aureus . Certain synthesized hybrids containing imidazole components have shown inhibition against metronidazole-sensitive and resistant H. pylori strains .
  • Glaucoma Management: Himani Goyal, MD, uses advancements beyond traditional methods in glaucoma care, noting that adverse effects can result from topical therapies .
  • Clinical significance of KL-6 and SP-D: It has been reported that serum levels of KL-6 and surfactant protein D(SP-D) can be useful indicators for interstitial pneumonia(IP) .
  • Anti-tumor activity of JA: Juglans mandshurica Maxim (Juglandaceae) is a famous folk medicine for cancer treatment and some natural compounds isolated from it have been studied extensively .

Synthesis of Related Compounds

  • The synthesis of related compounds involving imidazole rings is described in one article, providing a potential route for creating derivatives with antibacterial properties .

Mechanism of Action

The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties
2-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride C₁₁H₁₃ClN₂O 238.69* Phenol, ethyl bridge, imidazole (4-yl) Hydrochloride salt, potential antioxidant activity
2-(4-Methoxyphenyl)-1H-imidazole hydrochloride C₁₀H₁₁ClN₂O 210.66 Methoxyphenyl, imidazole Simplified structure, lower molecular weight
2-[4-(1H-Imidazol-1-yl)phenyl]acetic acid hydrochloride C₁₁H₁₁ClN₂O₂ 238.67 Acetic acid, phenylimidazole Carboxylic acid group, altered solubility
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride C₁₆H₂₂Cl₂N₂O₂ 345.26 Hexyl chain, chlorophenoxy, imidazole Extended hydrophobic chain, higher molecular weight

*Calculated based on molecular formula.

Key Observations:
  • Phenolic vs. Non-Phenolic Derivatives: The target compound and 2-(4-methoxyphenyl)-1H-imidazole hydrochloride share aromatic substituents but differ in functional groups (phenol vs. methoxy).
  • Chain Length and Flexibility: The hexyl chain in 1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride increases hydrophobicity, likely influencing membrane permeability in drug design .
  • Acid-Base Properties : The acetic acid derivative (C₁₁H₁₁ClN₂O₂) introduces a carboxylic acid group, which may facilitate coordination chemistry or salt formation in aqueous environments .

Pharmacological and Functional Insights

  • Antioxidant Activity: Bifunctional imidazole-phenol derivatives exhibit antioxidant properties due to phenolic hydroxyl groups, which donate hydrogen atoms to neutralize free radicals . The target compound’s phenol group positions it as a candidate for similar applications.
  • Biological Targets : Imidazole rings are critical in enzyme inhibition (e.g., cytochrome P450) and receptor binding. The hexyl-chain analog () may target lipid-rich environments, while the acetic acid derivative () could act as a chelating agent .

Challenges and Limitations

  • Synthetic Complexity : Longer-chain derivatives (e.g., hexyl) require multi-step synthesis, increasing cost and reducing yield .
  • Solubility Trade-offs : Hydrochloride salts improve water solubility but may limit lipid membrane penetration in drug delivery .

Biological Activity

2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride, also known as a phenyl-imidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride can be represented as follows:

C9H10ClN2O\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}

This structure features an imidazole ring, which is known for its role in various biological processes, and a phenolic group that enhances its reactivity and biological interactions.

The biological activity of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell proliferation and activity .
  • Antiproliferative Effects : Research indicates that imidazole derivatives can exhibit antiproliferative properties against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against cervical, breast, lung, and hepatic carcinoma cells .

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Imidazole derivatives have demonstrated significant antibacterial and antifungal properties. They are effective against various pathogens, including resistant strains.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
  • Antioxidant Activity : The presence of the phenolic group contributes to the antioxidant capacity of the compound, helping to neutralize free radicals and reduce oxidative stress in cells .

Pharmacokinetics

The pharmacokinetic profile of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is influenced by its polar nature due to the imidazole ring. This polarity may enhance solubility and absorption characteristics, making it a candidate for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition of IDO : A study highlighted that modifications to the imidazole ring can significantly enhance the potency of IDO inhibitors. The most effective derivatives exhibited improved binding interactions with key residues in the enzyme's active site .
  • Anticancer Activity : In vitro studies demonstrated that related compounds showed promising anticancer activity with IC50 values ranging from 0.64 μM to 8.46 μM against renal cancer cell lines .
  • Signal Enhancement in Immunoassays : Another study explored the use of imidazole-substituted phenols as signal enhancers in chemiluminescence immunoassays, indicating their potential utility in diagnostic applications .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
AntiproliferativeInhibits growth of cancer cell lines
Anti-inflammatoryReduces inflammation in cellular models
AntioxidantNeutralizes free radicals
Enzyme Inhibition (IDO)Enhances anti-tumor immunity

Q & A

Q. What structural modifications enhance the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer : SAR studies compare analogs (e.g., ’s fluorophenyl and pyridine derivatives). Substituents like trifluoromethyl groups () improve target affinity. In silico docking (AutoDock) predicts binding modes to receptors like indoleamine 2,3-dioxygenase .

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